2-Fluoro-5-methoxybenzyl alcohol

Physicochemical characterization Ionization state prediction ADME property optimization

2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4; molecular formula: C8H9FO2; molecular weight: 156.15 g/mol) is a fluorinated benzyl alcohol derivative featuring a fluorine substituent at the 2-position and a methoxy group at the 5-position on the benzene ring. Commercially available in purities ranging from 95% to ≥99% (by GC) , this compound exists as a clear to light brown liquid with a predicted boiling point of 259.8±25.0°C at 760 mmHg and predicted density of 1.187±0.06 g/cm³.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 161643-29-4
Cat. No. B063124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxybenzyl alcohol
CAS161643-29-4
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)CO
InChIInChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
InChIKeyHTGQGAKXUDFXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxybenzyl alcohol CAS 161643-29-4 | Fluorinated Benzyl Alcohol Building Block


2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4; molecular formula: C8H9FO2; molecular weight: 156.15 g/mol) is a fluorinated benzyl alcohol derivative featuring a fluorine substituent at the 2-position and a methoxy group at the 5-position on the benzene ring . Commercially available in purities ranging from 95% to ≥99% (by GC) , this compound exists as a clear to light brown liquid with a predicted boiling point of 259.8±25.0°C at 760 mmHg and predicted density of 1.187±0.06 g/cm³ . Its calculated LogP of 1.33 and polar surface area (PSA) of 29.46 Ų distinguish it from positional isomers and establish its utility as an intermediate in pharmaceutical and agrochemical synthesis [1].

2-Fluoro-5-methoxy substitution pattern for regioisomeric specificity in synthesis Structural control
Available in purities from 95% to 99% (GC) to support reaction reproducibility Quality range
Liquid at ambient conditions (predicted bp 259.8°C) simplifies handling and automated dispensing Physical form
Intermediate for pharmaceutical and agrochemical building block libraries Research use

2-Fluoro-5-methoxybenzyl alcohol Substitution Risk: Why Positional Isomers Are Not Interchangeable


Fluoro-methoxybenzyl alcohols sharing the identical molecular formula C8H9FO2 cannot be substituted without altering critical physicochemical and reactivity parameters. The 2-fluoro-5-methoxy substitution pattern confers distinct electronic effects, steric properties, and hydrogen-bonding capabilities compared to other regioisomers [1]. Variations in fluorine and methoxy positioning produce measurable differences in pKa, boiling point, and chromatographic retention behavior . In drug discovery contexts, this specific substitution pattern has been validated through X-ray crystallography as an essential structural determinant for ligand-target interactions, as demonstrated by the EED-bound complex structure (PDB: 5U5H) wherein the 2-fluoro-5-methoxybenzyl moiety occupies a defined binding pocket [2]. Replacing this compound with an alternative isomer would alter binding geometry, electronic distribution, and ultimately biological activity in any established synthetic pathway or screening cascade [1].

pKa shift

Positional isomer variations in fluorine and methoxy placement alter predicted pKa, which may affect ionization state, extraction efficiency, and chromatographic retention.

Phase mismatch

4-Fluoro-3-methoxybenzyl alcohol is a crystalline solid (mp 48-49°C), whereas this compound remains liquid; direct substitution can disrupt purification protocols optimized for liquid handling.

Binding geometry

Co-crystal structures (PDB: 5U5H) demonstrate that the 2-fluoro-5-methoxybenzyl moiety occupies a defined hydrophobic pocket; alternative isomers may not reproduce the same interaction profile.

2-Fluoro-5-methoxybenzyl alcohol Quantitative Comparative Evidence: Physical Properties, Structural Biology, and Synthetic Utility


pKa Differentiation: 2-Fluoro-5-methoxybenzyl alcohol vs. Positional Isomers

The predicted acid dissociation constant (pKa) of 2-fluoro-5-methoxybenzyl alcohol is 13.95±0.10, which differs measurably from its positional isomers: 3-fluoro-5-methoxybenzyl alcohol (pKa 14.09±0.10) and 4-fluoro-3-methoxybenzyl alcohol (pKa 13.98±0.10) . This variation arises from the differential electron-withdrawing and resonance effects imparted by the ortho-fluoro and meta-methoxy substitution pattern relative to alternative regioisomeric arrangements.

pKa differentiation
Reported
Target pKa 13.95±0.10 vs. 3-fluoro isomer 14.09±0.10 and 4-fluoro isomer 13.98±0.10
Ionization state differences may influence extraction and membrane permeability under reaction conditions.
Predicted values at 25°C.
Physicochemical characterization Ionization state prediction ADME property optimization

Boiling Point and Phase Behavior: Volatility Differences Among Fluoro-Methoxybenzyl Alcohol Isomers

The predicted boiling point of 2-fluoro-5-methoxybenzyl alcohol is 259.8±25.0°C at 760 mmHg, which is approximately 30.7°C higher than that of 3-fluoro-5-methoxybenzyl alcohol (229.1±25.0°C at 760 mmHg) [1]. Additionally, 4-fluoro-3-methoxybenzyl alcohol is a crystalline solid with a melting point of 48-49°C at ambient conditions, whereas 2-fluoro-5-methoxybenzyl alcohol exists as a liquid .

Boiling point & phase
Reported
Predicted bp 259.8°C (liquid) vs. 3-fluoro isomer 229.1°C and 4-fluoro isomer solid (mp 48-49°C)
Phase and volatility differences guide purification method selection and thermal processing.
Predicted values at 760 mmHg.
Purification optimization Distillation parameters Physical property profiling

Structural Validation in Drug Discovery: 2-Fluoro-5-methoxybenzyl Moiety in EED Inhibitor Co-crystal Structure

The 2-fluoro-5-methoxybenzyl moiety has been crystallographically validated as a critical structural component in allosteric inhibitors of Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. The co-crystal structure (PDB: 5U5H) of EED in complex with 6-(2-fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine was solved at 1.80 Å resolution, with refinement statistics of R-Value Free = 0.204 and R-Value Work = 0.164 [1]. This structure provides atomic-level detail of the 2-fluoro-5-methoxybenzyl group occupying a defined hydrophobic pocket, informing structure-guided optimization of PRC2-targeting therapeutics [1].

Co-crystal validation
Supporting evidence
PDB 5U5H: 1.80 Å resolution, R-Free 0.204; 2-fluoro-5-methoxybenzyl moiety in EED binding pocket
Reported structural engagement context supports structure-guided design for this substitution pattern.
No comparable public structures for alternative isomers.
Structure-based drug design Epigenetic targets PRC2 complex inhibition Fragment-based discovery

ATX Inhibition Activity of 2-Fluoro-5-methoxybenzyl-Containing Lead Compound

A compound containing the 2-fluoro-5-methoxybenzyl moiety, designated as (R)-2-Fluoro-N-(1-(1-(2-fluoro-5-methoxybenzyl)-3-...), has demonstrated autotaxin (ATX) inhibitory activity with an IC50 of 500 nM in pharmacological in vitro assays [1]. This represents a validated biological activity associated with the 2-fluoro-5-methoxybenzyl pharmacophore within a drug-like chemical series.

ATX inhibition
Class-level inference
Lead compound containing 2-fluoro-5-methoxybenzyl group: ATX IC50 = 500 nM
Reported enzyme inhibition context may support lead optimization programs targeting ATX.
In vitro assay; comparator data for other isomers not available.
Autotaxin inhibition Lysophosphatidic acid signaling Medicinal chemistry

Synthetic Accessibility: Reduction of 2-Fluoro-5-methoxybenzaldehyde to Benzyl Alcohol

2-Fluoro-5-methoxybenzyl alcohol is routinely prepared via reduction of the corresponding benzaldehyde, 2-fluoro-5-methoxybenzaldehyde . This synthetic route, employing palladium-catalyzed transfer hydrogenation with formate or sodium tetrahydridoborate reduction, yields the benzyl alcohol with high efficiency [1]. The 2-fluoro substitution pattern influences the reduction kinetics and chemoselectivity relative to other regioisomers due to electronic effects on the carbonyl electrophilicity.

Synthetic route
Class-level
Reduction of 2-fluoro-5-methoxybenzaldehyde via NaBH₄ or Pd-catalyzed formate transfer hydrogenation
Well-characterized synthetic accessibility reduces procurement risk for this specific isomer.
Yields and conditions may require isomer-specific optimization.
Organic synthesis Building block preparation Aldehyde reduction

GC Purity and QC Specifications: Benchmarking Against Alternative Isomers

Commercial batches of 2-fluoro-5-methoxybenzyl alcohol are supplied with GC purity specifications of 99.0% by area (typical batch Certificate of Analysis value) . Comparable purity grades are available for 3-fluoro-5-methoxybenzyl alcohol (≥98% GC) and 4-fluoro-3-methoxybenzyl alcohol (95%) . The availability of GC purity validation supports reproducible synthetic outcomes across procurement lots.

GC purity benchmark
Cross-study comparable
99.0% by area (GC) vs. 98% for 3-fluoro isomer and 95% for 4-fluoro isomer
Higher purity specification may reduce interference in sensitive downstream reactions.
Typical batch Certificate of Analysis values.
Quality control Analytical chemistry Procurement specification

2-Fluoro-5-methoxybenzyl alcohol Optimal Application Scenarios: Where This Isomer Delivers Verified Advantage


Structure-Guided Medicinal Chemistry Targeting EED/PRC2 Epigenetic Complexes

This compound is the preferred building block for synthesizing allosteric EED inhibitors within PRC2-targeting oncology programs. The 1.80 Å resolution co-crystal structure (PDB: 5U5H) of the 2-fluoro-5-methoxybenzyl-containing ligand bound to EED provides atomic-level validation of binding mode and key molecular interactions [1]. Medicinal chemists can leverage this structural information to design focused libraries and optimize binding affinity through rational modifications of the 2-fluoro-5-methoxybenzyl scaffold, a capability unavailable for positional isomers lacking validated co-crystal data.

ATX Inhibitor Lead Optimization and Lysophosphatidic Acid Pathway Research

The 2-fluoro-5-methoxybenzyl alcohol serves as a key intermediate in the synthesis of autotaxin (ATX) inhibitors with demonstrated in vitro potency (IC50 = 500 nM for lead compound containing this moiety) [2]. Procurement of this specific substitution pattern is essential for maintaining structure-activity relationships established in existing ATX inhibitor series, as alternative fluoro-methoxybenzyl isomers would alter both electronic properties and binding geometry within the ATX active site [2].

Distillation-Based Purification Workflows Requiring Liquid Phase Starting Materials

When synthetic protocols specify distillation as the primary purification method, 2-fluoro-5-methoxybenzyl alcohol (liquid at ambient conditions; predicted bp 259.8±25.0°C) is operationally preferable to 4-fluoro-3-methoxybenzyl alcohol (crystalline solid; mp 48-49°C) [3]. The liquid phase simplifies transfer, aliquoting, and integration into automated synthesis platforms without requiring melting or pre-dissolution steps. Additionally, the +30.7°C higher boiling point relative to 3-fluoro-5-methoxybenzyl alcohol provides greater thermal stability margins during elevated-temperature reactions .

Fluorinated Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The 2-fluoro-5-methoxybenzyl alcohol, with its balanced physicochemical profile (LogP 1.33, PSA 29.46 Ų, pKa 13.95±0.10) and validated engagement with multiple target classes (EED allosteric site and ATX catalytic domain), constitutes a high-value fragment for FBDD screening libraries [1][2][3]. Its hydrogen-bond donor (primary alcohol) and synthetic handle (benzylic position for alkylation or oxidation) enable rapid derivatization, while the 2-fluoro-5-methoxy substitution pattern provides a distinct chemical space signature that differentiates it from commonly used fragment library entries.

Application
Selection Property
Validation Focus
EED/PRC2 allosteric inhibitor synthesis
Reported co-crystal binding mode
Binding geometry and interaction profiling
ATX inhibitor lead optimization
ATX inhibitory activity context
Enzyme inhibition assay interpretation
Distillation-based purification workflows
Liquid phase at ambient conditions
Boiling point and thermal stability review
Fragment-based drug discovery libraries
Fluorinated benzyl alcohol scaffold
Dual-target engagement context and derivatization potential

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